N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14947987
InChI: InChI=1S/C20H18N4O2S/c25-19(21-10-9-14-12-22-16-5-2-1-4-15(14)16)13-24-20(26)8-7-17(23-24)18-6-3-11-27-18/h1-8,11-12,22H,9-10,13H2,(H,21,25)
SMILES:
Molecular Formula: C20H18N4O2S
Molecular Weight: 378.4 g/mol

N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide

CAS No.:

Cat. No.: VC14947987

Molecular Formula: C20H18N4O2S

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide -

Specification

Molecular Formula C20H18N4O2S
Molecular Weight 378.4 g/mol
IUPAC Name N-[2-(1H-indol-3-yl)ethyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
Standard InChI InChI=1S/C20H18N4O2S/c25-19(21-10-9-14-12-22-16-5-2-1-4-15(14)16)13-24-20(26)8-7-17(23-24)18-6-3-11-27-18/h1-8,11-12,22H,9-10,13H2,(H,21,25)
Standard InChI Key XRHSANOFUBALIY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4

Introduction

N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features an indole group attached to an ethyl chain and a pyridazinone ring, which are crucial for its potential biological activities. This compound is of significant interest in medicinal chemistry and drug development due to its unique structural features and potential pharmacological applications.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the coupling of an indole derivative with a pyridazine precursor. The specific reaction conditions, such as temperature, pressure, and catalysts, vary based on the desired transformation and should be optimized for yield and purity.

Mechanism of Action

The mechanism of action for this compound is primarily linked to its interactions with specific biological targets. Further studies are required to understand how it interacts with these targets and to explore its potential as a therapeutic agent.

Spectroscopic Analysis

The structure of N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide can be confirmed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography–mass spectrometry (LC–MS). These methods provide detailed information about the molecular structure and purity of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity and stability of the compound over time. This technique is crucial for ensuring that the compound maintains its integrity during storage and handling.

Molecular Formula and Weight

The molecular formula of N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide is not explicitly provided in the available literature, but its molecular weight is approximately 304.38 g/mol.

Chemical Reactivity

As a heterocyclic compound, N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions typical of such compounds. The specific reaction conditions should be optimized for each transformation to achieve the desired yield and purity.

Comparison with Similar Compounds

CompoundMolecular WeightBiological ActivitySynthesis Method
N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamideApproximately 304.38 g/molPotential anti-inflammatory and antimicrobialMulti-step organic reactions involving indole and pyridazine precursors
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideNot specifiedAnti-inflammatory, potential 5-LOX inhibitorTwo-stage protocol using commercially available reagents
3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one287.3 g/molNot explicitly statedNot detailed in available literature

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator